molecular formula C19H17BrClN5O2 B11152282 [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B11152282
M. Wt: 462.7 g/mol
InChI Key: QZABJOCYTLZHLD-UHFFFAOYSA-N
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Description

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that features a combination of bromine, tetrazole, chlorophenyl, and hydroxypiperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the tetrazole and piperidinyl intermediates. The tetrazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidinyl intermediate can be prepared through standard organic synthesis techniques involving the formation of the piperidine ring and subsequent functionalization with the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, for example, can mimic the carboxylate group in biological systems, allowing the compound to act as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H17BrClN5O2

Molecular Weight

462.7 g/mol

IUPAC Name

[2-bromo-5-(tetrazol-1-yl)phenyl]-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

InChI

InChI=1S/C19H17BrClN5O2/c20-17-6-5-15(26-12-22-23-24-26)11-16(17)18(27)25-9-7-19(28,8-10-25)13-1-3-14(21)4-2-13/h1-6,11-12,28H,7-10H2

InChI Key

QZABJOCYTLZHLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br

Origin of Product

United States

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